molecular formula C22H24N4O4S B2377446 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1105248-39-2

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2377446
CAS No.: 1105248-39-2
M. Wt: 440.52
InChI Key: QYBWQNKHPRUOSP-UHFFFAOYSA-N
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Description

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide is a potent and selective agonist for the orphan G protein-coupled receptor GPR52, a target highly expressed in the brain and considered a promising non-dopaminergic target for psychiatric disorders source . GPR52 is a unique GPCR that is constitutively active and signals primarily through the Gs pathway, leading to increased cyclic AMP (cAMP) production; its activation is hypothesized to provide a novel therapeutic approach for schizophrenia by modulating striatal and cortical function without inducing the motor side effects associated with direct dopamine receptor ligands source . This compound enables researchers to probe the complex signaling and physiological roles of GPR52 in in vitro and in vivo models, facilitating the investigation of its potential in restoring cognitive function and addressing positive, negative, and cognitive symptoms of schizophrenia. Its application is crucial for advancing the understanding of GPCR biology in the central nervous system and for validating novel treatment pathways for neuropsychiatric conditions.

Properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-29-16-7-4-15(5-8-16)6-9-20(27)24-22-18-13-31-14-19(18)25-26(22)12-21(28)23-11-17-3-2-10-30-17/h2-5,7-8,10H,6,9,11-14H2,1H3,(H,23,28)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBWQNKHPRUOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C22H19N5O4S
  • Molecular Weight : 449.5 g/mol
  • CAS Number : 1105247-55-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives, such as this one, are known for their ability to modulate enzyme activity and receptor interactions. Specifically, they have been shown to act on:

  • Kinases : The compound may inhibit kinases involved in inflammatory pathways, particularly p38 MAPK, which is crucial in TNF-alpha signaling.
  • Receptors : It may also interact with G protein-coupled receptors (GPCRs), which play a vital role in cellular signaling and immune responses.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) with significant growth inhibition percentages .
    • The introduction of specific substituents has been linked to enhanced anticancer properties.
  • Anti-inflammatory Effects :
    • Compounds within this class have demonstrated the ability to reduce inflammation markers in cellular models . For instance, they have been shown to inhibit LPS-induced TNF-alpha release in macrophages.
  • Antioxidant Properties :
    • Some analogs exhibit antioxidant activity through mechanisms that involve the scavenging of free radicals and modulation of oxidative stress pathways .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the pyrazole framework influence biological activity. Key findings include:

  • The presence of specific functional groups (e.g., methoxy and furan moieties) enhances potency against various biological targets.
  • Substituents at different positions on the pyrazole ring can lead to significant variations in therapeutic efficacy and selectivity.

Case Studies

  • In Vitro Studies : A series of pyrazole derivatives were tested against multiple cancer cell lines using MTT assays. The most active compound showed over 50% inhibition in cell proliferation at low micromolar concentrations .
  • Animal Models : In vivo studies demonstrated that certain derivatives could effectively reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituents, synthesis routes, and inferred properties.

Structural Analogues and Substituent Effects

3-Chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (CAS: 396723-70-9) Key Differences: Replaces the furan-2-ylmethyl group with a 2-methylphenyl substituent and introduces a 3-chloro moiety on the propanamide chain. The 2-methylphenyl substituent could improve steric bulk but reduce solubility compared to the furan group in the target compound .

N~1~-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide (CAS: 362000-59-7) Key Differences: Incorporates a phenylsulfonyl group and a 2-ethoxyphenyl side chain instead of the 4-methoxyphenyl propanamide.

2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS: 1204296-37-6) Key Differences: Features a triazolo-pyridazine core and an ethoxyamine linker instead of the thienopyrazole and propanamide groups.

Research Findings and Implications

  • Bioactivity Prediction : The target compound’s 4-methoxyphenyl group may confer improved metabolic stability compared to 2-methylphenyl or chloro analogs, as methoxy groups are less prone to oxidative degradation .
  • Synthetic Challenges : The furan-2-ylmethylamine component requires careful handling due to furan’s susceptibility to ring-opening under acidic or high-temperature conditions, necessitating mild coupling methods (e.g., LiH/DMF) .
  • Pharmacokinetics : Analogues with sulfonyl or triazolo cores (e.g., CAS 362000-59-7, 1204296-37-6) exhibit higher polarity, suggesting reduced oral bioavailability compared to the target compound’s more lipophilic structure .

Q & A

Basic Question: What are the critical considerations for optimizing the synthesis yield of this compound?

Methodological Answer:
Optimization requires careful control of reaction parameters:

  • Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while temperatures between 60–80°C are often optimal for cyclization steps involving the thieno[3,4-c]pyrazole core .
  • Catalysts and Reagents : Use triethylamine as a base for amide bond formation and sodium borohydride for selective reductions of ketone intermediates .
  • Purification : Employ gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) to isolate high-purity fractions .

Basic Question: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the furan-2-ylmethyl, 4-methoxyphenyl, and thienopyrazole moieties. Aromatic proton signals in δ 6.5–8.0 ppm and methoxy singlet (~δ 3.8 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 5 ppm error) .
  • X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL (SHELX suite) to resolve bond lengths and angles .

Advanced Question: How can researchers resolve discrepancies in crystallographic data when using different refinement software?

Methodological Answer:

  • Cross-Validation : Compare refinement outputs from SHELXL and alternative software (e.g., Olex2) to identify systematic errors in thermal parameters or occupancy .
  • Data Quality Metrics : Ensure R-factor convergence (<5%) and validate with Hirshfeld surface analysis to detect missed hydrogen bonds or packing defects .
  • Deposition in CCDC : Benchmark against similar thienopyrazole derivatives in the Cambridge Structural Database .

Advanced Question: What strategies address contradictory biological activity data reported across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace 4-methoxyphenyl with halogenated analogs) to isolate contributions to bioactivity .
  • Experimental Replication : Standardize assay conditions (e.g., cell line viability protocols, IC50 determination via dose-response curves) to minimize variability .
  • Meta-Analysis : Pool data from independent studies (e.g., anti-inflammatory vs. anticancer assays) to identify trends masked by small sample sizes .

Methodological Question: How to design experiments to test the impact of specific functional groups on bioactivity?

Methodological Answer:

  • Modular Synthesis : Synthesize derivatives with targeted substitutions (e.g., furan-2-ylmethyl → thiophen-2-ylmethyl) while retaining the core structure .
  • Biological Screening : Use parallelized assays (e.g., kinase inhibition panels, bacterial growth inhibition) to compare parent and derivative compounds .
  • Data Correlation : Apply multivariate regression to link substituent electronegativity or steric bulk with activity changes .

Advanced Question: How can computational methods predict the compound’s reactivity or target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Validate with mutagenesis studies .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models to predict stability under physiological conditions .

Table 1: Key Functional Groups and Their Roles in Bioactivity

Functional GroupRole in BioactivitySupporting Evidence
Thieno[3,4-c]pyrazole coreEnhances π-π stacking with enzyme pockets
4-Methoxyphenyl moietyModulates lipophilicity and CNS penetration
Furan-2-ylmethyl groupFacilitates hydrogen bonding with ATP-binding sites

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